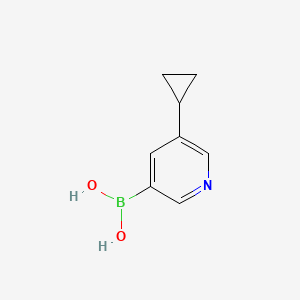
5-Cyclopropylpyridin-3-ylboronic acid
説明
5-Cyclopropylpyridin-3-ylboronic acid is a chemical compound with the CAS Number: 1044210-58-3 . It has a molecular weight of 162.98 and its IUPAC name is 5-cyclopropyl-3-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for 5-Cyclopropylpyridin-3-ylboronic acid is1S/C8H10BNO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6,11-12H,1-2H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
5-Cyclopropylpyridin-3-ylboronic acid is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Sensing Applications
Boronic acids, including 5-Cyclopropylpyridin-3-ylboronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection methods .
Biological Labelling
The diol interaction capability of boronic acids also extends to biological labelling. They can be used to label proteins, cells, and other biological molecules, aiding in the visualization and tracking of these entities within biological systems .
Protein Manipulation and Modification
Researchers utilize boronic acids for protein manipulation and modification. This includes altering protein structures, functions, or attaching other molecules to proteins for study or therapeutic purposes .
Separation Technologies
In the field of separation technologies, boronic acids are employed for their selective binding properties. They can be used to separate complex mixtures, such as glycated molecules, through techniques like electrophoresis .
Development of Therapeutics
The interaction of boronic acids with biological molecules has therapeutic potential. They can be used to interfere with signaling pathways, inhibit enzymes, or as delivery systems for drugs .
Carbohydrate Chemistry and Glycobiology
Boronic acids play a crucial role in carbohydrate chemistry and glycobiology. They are involved in the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding and manipulating these biological molecules .
Polymer and Optoelectronics Materials
Boronic acids are used in the synthesis of materials for polymer and optoelectronics applications. Their unique properties make them suitable for creating materials with specific electrical and optical characteristics .
Cross-Coupling Reactions and Catalysis
In synthetic chemistry, boronic acids are valuable for cross-coupling reactions and catalysis. They serve as intermediates and catalysts in the formation of complex organic compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
(5-cyclopropylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRXPBXNCWRWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726172 | |
| Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylpyridin-3-ylboronic acid | |
CAS RN |
1044210-58-3 | |
| Record name | B-(5-Cyclopropyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044210-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



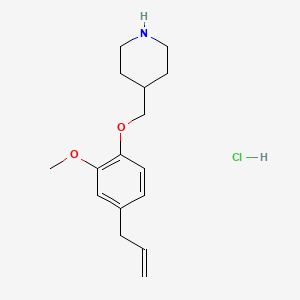
![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)
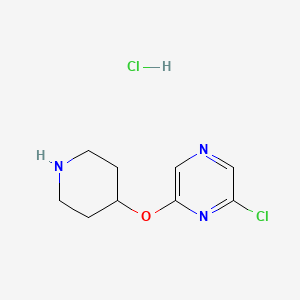
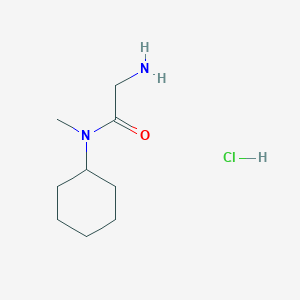
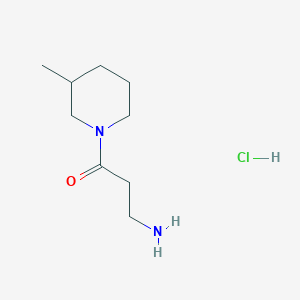
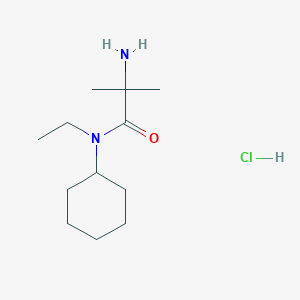

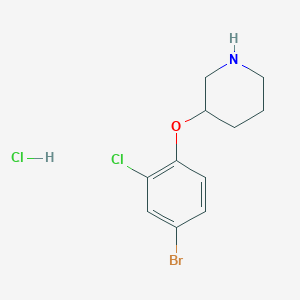
![4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525689.png)
![4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525691.png)
![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)

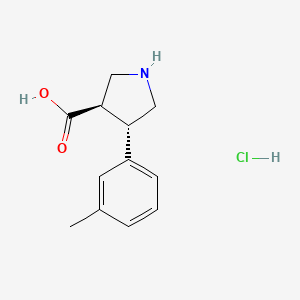
![5-methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B1525699.png)